molecular formula C14H20BrNO4S B4545939 4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine

4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B4545939
M. Wt: 378.28 g/mol
InChI Key: YMPIWVGNRHIZOR-UHFFFAOYSA-N
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Description

4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a bromo, methoxy, and methyl group on a benzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves multiple steps. One common route starts with the bromination of 5-methoxy-2-methylbenzenesulfonyl chloride, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-methylbenzenesulfonyl-morpholine derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(4-formyl-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine.

    Reduction: Formation of 4-(5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine.

    Substitution: Formation of 4-(4-azido-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine.

Scientific Research Applications

4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The sulfonyl group can act as an electron-withdrawing group, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methoxy-2-methylphenylamine
  • 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride
  • 4-Bromo-5-methoxy-2-methylpyridine

Uniqueness

4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the presence of both a morpholine ring and a benzenesulfonyl moiety, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c1-9-5-12(15)13(19-4)6-14(9)21(17,18)16-7-10(2)20-11(3)8-16/h5-6,10-11H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPIWVGNRHIZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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